2-Methyl-3-pyrrol-1-yl-benzoic acid
Overview
Description
2-Methyl-3-pyrrol-1-yl-benzoic acid is an organic compound that features a benzoic acid core substituted with a methyl group and a pyrrole ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzophenone, indole, and benzimidazole moieties, have been known to be important frameworks in the discovery of innovative drugs .
Mode of Action
For instance, pyrrole-containing analogs are considered a potential source of biologically active compounds that contain a significant set of advantageous properties .
Biochemical Pathways
It’s known that pyrrole is particularly well suited to allow the accumulation of polymer films with redox or catalytic centers on the surface of an electrode .
Action Environment
It’s known that the compound is stable under normal room temperature conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-pyrrol-1-yl-benzoic acid typically involves the condensation of a substituted benzoic acid with a pyrrole derivative. One common method includes the reaction of 2-methylbenzoic acid with pyrrole in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with pyrrole to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-pyrrol-1-yl-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methyl-3-pyrrol-1-yl-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.
Comparison with Similar Compounds
2-Methyl-3-pyrrol-1-yl-benzoic acid: Unique due to the presence of both a methyl group and a pyrrole ring on the benzoic acid core.
2-Methylbenzoic acid: Lacks the pyrrole ring, resulting in different chemical properties and reactivity.
3-Pyrrol-1-yl-benzoic acid: Lacks the methyl group, affecting its steric and electronic properties.
Uniqueness: this compound’s combination of a methyl group and a pyrrole ring provides a unique steric and electronic environment, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-methyl-3-pyrrol-1-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9-10(12(14)15)5-4-6-11(9)13-7-2-3-8-13/h2-8H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJDAMBKDKJGKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354386 | |
Record name | 2-Methyl-3-pyrrol-1-yl-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83140-96-9 | |
Record name | 2-Methyl-3-(1H-pyrrol-1-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83140-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3-pyrrol-1-yl-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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